Lipophilicity Modulation by β-Ethyl Substitution
The β-ethyl substituent on Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester (CAS 138711-92-9) increases the calculated partition coefficient (logP) to approximately 2.59, compared with a logP of ~1.6 for the des-ethyl analogue methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) . This ~1.0 log-unit increase translates to approximately a 10-fold higher predicted octanol-water partitioning, which is consequential for passive membrane permeability and non-specific protein binding. For procurement decisions, this difference is critical when the target product profile demands enhanced lipophilicity for central nervous system (CNS) penetration or lipid-based formulation approaches [1]. The comparison is cross-study computed property data derived from ChemSrc and PubChem, respectively, and reflects predicted rather than experimentally measured logP values; confirmatory experimental logD determination at physiological pH is recommended before final formulation commitment.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.59 (calculated; ChemSrc prediction) |
| Comparator Or Baseline | Methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7): logP ≈ 1.6 (PubChem XLogP3) |
| Quantified Difference | Δ logP ≈ +1.0 (target – comparator); ~10-fold predicted increase in lipophilicity |
| Conditions | In silico prediction; no experimental logD data identified for either compound |
Why This Matters
A 10-fold difference in predicted lipophilicity directly impacts passive permeability, CNS exposure potential, and formulation strategy—parameters that are often decisive when selecting a synthetic intermediate or early lead scaffold.
- [1] PubChem. Methyl (3S)-3-amino-3-phenylpropanoate (CID 6950564); XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
